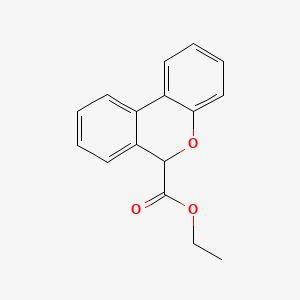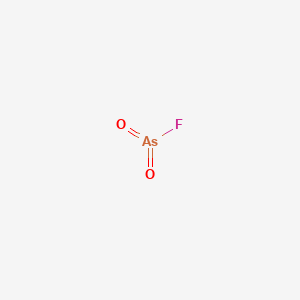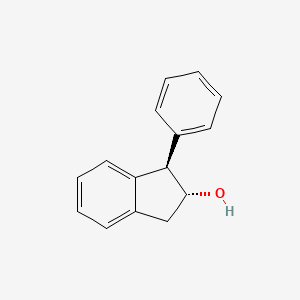
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-2-indanone using chiral catalysts. This process ensures the production of the desired enantiomer with high optical purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as BINAP-Ru complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the fully saturated indane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: 1-phenyl-2-indanone
Reduction: 1-phenylindane
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical manufacturing processes.
作用機序
The mechanism by which (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol exerts its effects is primarily through its interactions with other molecules based on its chiral nature. The specific three-dimensional arrangement allows it to fit into enzyme active sites or receptor binding sites in a unique manner, influencing biochemical pathways and reactions. The molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1S,2S)-1-phenyl-2,3-dihydro-1H-inden-2-ol
- 1-phenyl-2-indanone
- 1-phenylindane
Uniqueness
What sets (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol apart from its similar compounds is its specific chiral configuration. This configuration can lead to different reactivity and interactions in chemical and biological systems compared to its enantiomer (1S,2S)-1-phenyl-2,3-dihydro-1H-inden-2-ol. The unique three-dimensional structure of this compound allows it to be used in enantioselective synthesis and other applications where chirality is crucial.
特性
CAS番号 |
81707-26-8 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14O/c16-14-10-12-8-4-5-9-13(12)15(14)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
InChIキー |
AMWFMDXOJQHCGG-HUUCEWRRSA-N |
異性体SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)C3=CC=CC=C3)O |
正規SMILES |
C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


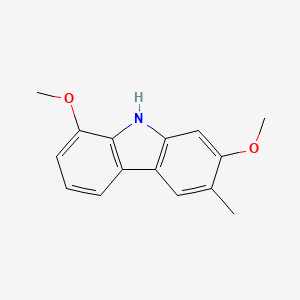
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
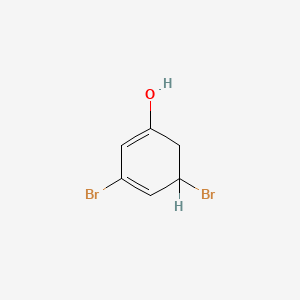

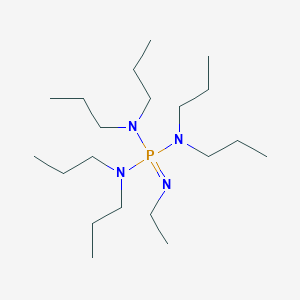
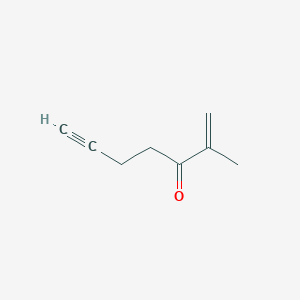
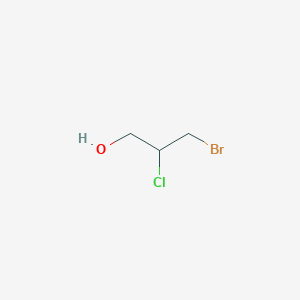
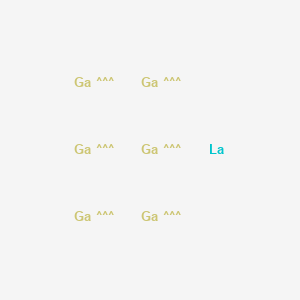
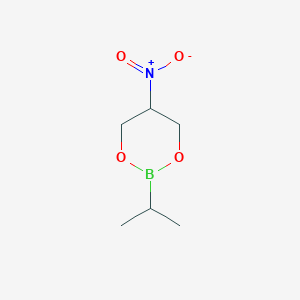

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
